molecular formula C18H20O B371717 [2-(2-Mesitylvinyl)phenyl]methanol

[2-(2-Mesitylvinyl)phenyl]methanol

Cat. No.: B371717
M. Wt: 252.3g/mol
InChI Key: VVHMRICEZZHQDU-CMDGGOBGSA-N
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Description

[2-(2-Mesitylvinyl)phenyl]methanol is a benzyl alcohol derivative featuring a mesitylvinyl substituent at the ortho position of the phenyl ring. This compound is hypothesized to exhibit unique physicochemical properties, such as altered solubility, reactivity, and intermolecular interactions, compared to simpler benzyl alcohol analogs.

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3g/mol

IUPAC Name

[2-[(E)-2-(2,4,6-trimethylphenyl)ethenyl]phenyl]methanol

InChI

InChI=1S/C18H20O/c1-13-10-14(2)18(15(3)11-13)9-8-16-6-4-5-7-17(16)12-19/h4-11,19H,12H2,1-3H3/b9-8+

InChI Key

VVHMRICEZZHQDU-CMDGGOBGSA-N

SMILES

CC1=CC(=C(C(=C1)C)C=CC2=CC=CC=C2CO)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/C2=CC=CC=C2CO)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC2=CC=CC=C2CO)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Substituent at Phenyl Ring Key Functional Groups Molecular Formula (Calculated) Molecular Weight (g/mol)
[2-(2-Mesitylvinyl)phenyl]methanol 2-(2,4,6-Trimethylphenyl)vinyl -OH, vinyl, mesityl C₁₈H₂₀O 252.35
[2-(Methoxymethyl)phenyl]methanol 2-Methoxymethyl -OH, methoxymethyl C₁₀H₁₄O₂ 166.22
{2-[(2-Methylphenyl)methoxy]phenyl}methanol 2-(2-Methylphenoxy) -OH, methoxy, methyl C₁₅H₁₆O₂ 228.29

Key Observations :

  • Steric Effects: The mesitylvinyl group in the target compound introduces greater steric hindrance than methoxymethyl or methylphenoxy substituents. This likely reduces solubility in polar solvents and increases melting points due to hindered molecular packing .
  • Electronic Effects: The mesityl group’s electron-donating methyl groups may stabilize the benzyl alcohol’s hydroxyl proton, slightly reducing its acidity compared to electron-withdrawing substituents.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Compound Name Solubility (Predicted) Boiling/Melting Point (Predicted) Reactivity Notes
[2-(2-Mesitylvinyl)phenyl]methanol Low in water; moderate in toluene High melting point (>150°C) Stabilized -OH; potential for vinyl conjugation
[2-(Methoxymethyl)phenyl]methanol Moderate in polar solvents ~100–120°C (est.) Polar -OCH₃ enhances H-bonding
{2-[(2-Methylphenyl)methoxy]phenyl}methanol Low in water; soluble in DCM ~80–100°C (est.) Steric hindrance limits nucleophilic reactions

Key Findings :

  • The target compound’s bulky mesitylvinyl group likely reduces aqueous solubility compared to methoxymethyl analogs () but enhances compatibility with nonpolar solvents .
  • Hydrogen-bonding capacity of the -OH group may resemble the methanol solvate in , where O–H∙∙∙Cl interactions stabilize crystal structures .

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